molecular formula C13H18ClNO3 B2997486 Ethyl 6-methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride CAS No. 1965308-78-4

Ethyl 6-methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride

Cat. No.: B2997486
CAS No.: 1965308-78-4
M. Wt: 271.74
InChI Key: MOKXMIFHJZBWMX-UHFFFAOYSA-N
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Description

Ethyl 6-methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride is a chemical compound with the molecular formula C13H18ClNO3. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride typically involves the reaction of 6-methoxy-1,2,3,4-tetrahydroisoquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives .

Scientific Research Applications

Ethyl 6-methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cell signaling pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-1,2,3,4-tetrahydroisoquinoline: A precursor in the synthesis of the target compound.

    Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate: Lacks the methoxy group, resulting in different chemical properties.

    6-Methoxyisoquinoline: An oxidized form with distinct reactivity.

Uniqueness

Ethyl 6-methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride is unique due to the presence of both the ethyl ester and methoxy functional groups. These groups confer specific chemical reactivity and biological activity, making the compound valuable for various research applications .

Properties

IUPAC Name

ethyl 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c1-3-17-13(15)12-11-5-4-10(16-2)8-9(11)6-7-14-12;/h4-5,8,12,14H,3,6-7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKXMIFHJZBWMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2=C(CCN1)C=C(C=C2)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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